molecular formula C16H21NO4 B3835516 ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate

ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate

Cat. No. B3835516
M. Wt: 291.34 g/mol
InChI Key: KQLRAOYUJSYYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBP belongs to the class of piperidinecarboxylate compounds and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate is not fully understood. However, it has been found to act on various molecular targets, including the dopamine transporter, sigma-1 receptor, and histamine H1 receptor. This compound has been found to increase the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate in lab experiments is its high purity and good yield. This makes it easier to conduct experiments and obtain reliable results. However, one of the limitations of using this compound is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various molecular targets.

Scientific Research Applications

Ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been studied extensively due to its potential applications in various fields. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of various types of cancer, such as breast cancer and lung cancer.

properties

IUPAC Name

ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-19-16(18)13-5-3-4-8-17(13)10-12-6-7-14-15(9-12)21-11-20-14/h6-7,9,13H,2-5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLRAOYUJSYYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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